Butyl(1-phenylpropyl)amine
Overview
Description
Butyl(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21N. It is a versatile small molecule that finds applications in various fields of scientific research and industry. The compound is characterized by a butyl group attached to a 1-phenylpropylamine moiety, making it a primary amine with a unique structural configuration.
Mechanism of Action
Target of Action
Butyl(1-phenylpropyl)amine is a complex organic compoundIt is structurally similar to 3-phenylpropylamine, which is known to interact with trypsin-1 and trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
The interaction of 3-Phenylpropylamine with its targets (Trypsin-1 and Trypsin-2) leads to changes in the enzymatic activity, which can affect the digestion of proteins .
Biochemical Pathways
Compounds similar to it, such as biogenic amines, are known to play roles in cell growth, differentiation, gene expression, and signal transduction in animals, plants, and microorganisms . They also have a role in several pathophysiological processes, including carcinogenesis and other diseases .
Pharmacokinetics
Local anesthetics, which are structurally similar, are known to have a pka close to physiological ph, indicating that both protonated and unprotonated forms are present . This could potentially impact the bioavailability of this compound.
Result of Action
Based on its structural similarity to other compounds, it can be inferred that it might have effects on protein digestion and cell growth, among other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Butyl(1-phenylpropyl)amine typically involves the alkylation of 1-phenylpropylamine with butyl halides. One common method is the nucleophilic substitution reaction where 1-phenylpropylamine reacts with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with controlled temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Butyl(1-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Butyl(1-phenylpropyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Phenylpropylamine: Lacks the butyl group, making it less hydrophobic.
Butylamine: Lacks the phenylpropyl group, resulting in different reactivity and applications.
Phenethylamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: Butyl(1-phenylpropyl)amine is unique due to its combination of a butyl group and a 1-phenylpropylamine moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(1-phenylpropyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-5-11-14-13(4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNBGUDSGSWTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328414 | |
Record name | N-(1-phenylpropyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92111-07-4 | |
Record name | N-(1-phenylpropyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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